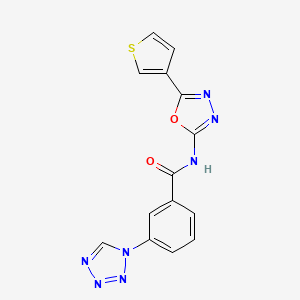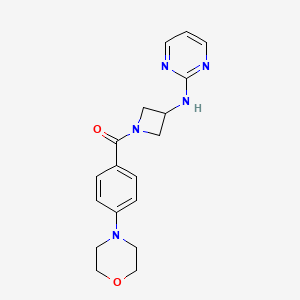
(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: . This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the morpholine derivative and the pyrimidin-2-ylamino azetidin-1-yl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automation technologies.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: has shown promise in several scientific research applications. It has demonstrated antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. This suggests its potential use as an anticancer agent. Additionally, it has been studied for its role as a protein kinase inhibitor, which could make it useful in the treatment of other diseases characterized by abnormal kinase activity.
Mechanism of Action
The mechanism by which (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its effects involves the inhibition of specific molecular targets and pathways. It is believed to interact with protein kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This disruption ultimately results in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include pyrazolo[3,4-d]pyrimidine derivatives and other pyrimidine-based inhibitors. While these compounds share structural similarities, This compound stands out due to its specific interactions with protein kinases and its demonstrated efficacy in preclinical studies.
Conclusion
This compound: is a promising compound with significant potential in scientific research and industrial applications. Its unique structure and biological activity make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(23-12-15(13-23)21-18-19-6-1-7-20-18)14-2-4-16(5-3-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAZCBXEVYVSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
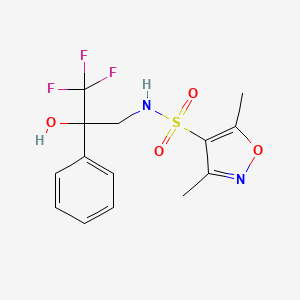

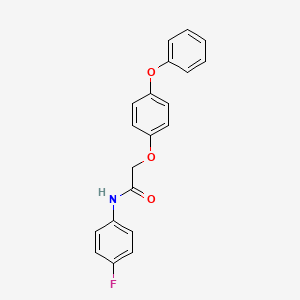

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)
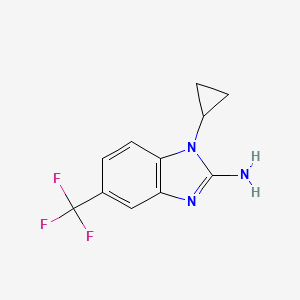

![N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2852988.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)
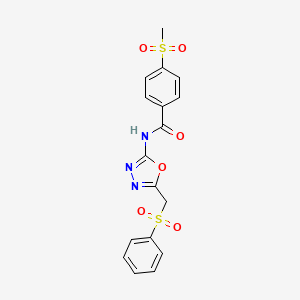

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2852994.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2852996.png)
